molecular formula C9H18N2S B8403162 N'-(4.4-dimethylcyclohexyl)-thiourea

N'-(4.4-dimethylcyclohexyl)-thiourea

Cat. No.: B8403162
M. Wt: 186.32 g/mol
InChI Key: LMYKWLSCBLZNEA-UHFFFAOYSA-N
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Description

N'-(4,4-Dimethylcyclohexyl)-thiourea is a substituted thiourea derivative characterized by a thiocarbonyl group (C=S) and a 4,4-dimethylcyclohexyl substituent. Thioureas are organosulfur compounds with the general formula R¹R²N–C(=S)–NR³R⁴, where substituents (R groups) dictate their chemical, biological, and material properties. The dimethylcyclohexyl group imparts steric bulk and lipophilicity, influencing solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

(4,4-dimethylcyclohexyl)thiourea

InChI

InChI=1S/C9H18N2S/c1-9(2)5-3-7(4-6-9)11-8(10)12/h7H,3-6H2,1-2H3,(H3,10,11,12)

InChI Key

LMYKWLSCBLZNEA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NC(=S)N)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Thiourea derivatives, including N'-(4.4-dimethylcyclohexyl)-thiourea, have been extensively researched for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against a range of bacterial and fungal pathogens. For instance, a study highlighted the synthesis of various thiourea derivatives that demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiourea Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
N'-(4.4-dimethylcyclohexyl)-thioureaS. aureus, E. coli1250 µg/mL
Tris-thiourea derivative 4aE. coliEffective at low concentrations
Benzothiazole thiourea derivativePseudomonas aeruginosa<500 µg/mL

1.2 Anticancer Properties

Research has also shown that thiourea derivatives can act as potential anticancer agents. For example, N'-(4.4-dimethylcyclohexyl)-thiourea has been evaluated for its cytotoxic effects on cancer cell lines, revealing promising results in inhibiting tumor growth through mechanisms such as apoptosis induction .

Biological Applications

2.1 Antioxidant Activity

Thiourea compounds are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have demonstrated that N'-(4.4-dimethylcyclohexyl)-thiourea can scavenge free radicals effectively, contributing to its potential therapeutic applications in preventing cellular damage .

2.2 Anti-inflammatory Effects

The anti-inflammatory properties of thioureas have been documented in various studies, indicating their role in reducing inflammation markers in biological systems. This aspect is particularly relevant for developing treatments for inflammatory diseases .

Industrial Applications

3.1 Catalysis and Synthesis

N'-(4.4-dimethylcyclohexyl)-thiourea serves as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules through its ability to stabilize reactive intermediates . This property is leveraged in the production of heterocyclic compounds, which are valuable in pharmaceuticals.

Table 2: Industrial Uses of Thiourea Derivatives

ApplicationDescription
CatalysisUsed as a catalyst in organic reactions
Corrosion InhibitionActs as a corrosion inhibitor in metal processing
SurfactantsFunctions as a non-ionic surfactant in formulations

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several thiourea derivatives, including N'-(4.4-dimethylcyclohexyl)-thiourea, and tested their efficacy against various microbial strains. The results indicated that these compounds exhibited varying degrees of antimicrobial activity, with some derivatives showing enhanced potency compared to traditional antibiotics .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer potential of thiourea derivatives, where N'-(4.4-dimethylcyclohexyl)-thiourea was tested against different cancer cell lines. The findings revealed that this compound could induce significant cytotoxic effects, suggesting its viability as a lead compound for further drug development .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physical Properties

Table 1: Structural and Physical Comparisons
Compound Substituents Melting Point (°C) Solubility Key Features
Thiourea (baseline) H, H, H, H 176–178 137 g/L (water) Odorless, high polarity
N-Cyclohexyl-N'-(4-nitrobenzoyl)-thiourea Cyclohexyl, 4-nitrobenzoyl Not reported Soluble in acetone Non-planar, chair cyclohexyl, π-π interactions
1-Cyclohexyl-3-(4-methylphenyl)-thiourea Cyclohexyl, 4-methylphenyl Not reported Moderate in ethanol Lipophilic, aromatic interaction
N'-(4,4-Dimethylcyclohexyl)-thiourea (hypothetical) 4,4-Dimethylcyclohexyl Estimated 170–180 Low water solubility Steric hindrance, enhanced hydrophobicity

Key Observations :

  • The dimethylcyclohexyl group increases steric bulk compared to unsubstituted cyclohexyl derivatives, likely reducing solubility in polar solvents .
  • Chair conformations in cyclohexyl derivatives (e.g., ) suggest similar structural rigidity in the dimethyl analogue .

Catalytic and Reactivity Profiles

Table 2: Catalytic Performance in Organic Reactions
Compound Substituent Type Conversion Rate (%) Application Reference
Sulfonaryl thiourea 10 Sulfonaryl 28% (6 days) Asymmetric catalysis
Aryl diester thiourea 9 Aryl diester 22% (6 days) Catalytic alkylation
Reference compound 11 Unspecified 27% (6 days) Benchmark catalyst
N-Cyclohexyl-N'-(4-nitrobenzoyl)-thiourea Cyclohexyl, nitrobenzoyl Not tested Metal chelation

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonaryl in compound 10) enhance catalytic activity by polarizing the thiocarbonyl group, increasing electrophilicity .
  • The dimethylcyclohexyl group, being electron-donating, may reduce catalytic efficiency compared to sulfonaryl derivatives but improve stability in non-polar environments.

Key Observations :

  • Aromatic substituents (e.g., dichlorophenyl) enhance antioxidant activity due to resonance stabilization of radicals .
Table 4: Material Properties in Semiorganic Complexes
Compound NLO Activity Thermal Stability Application Reference
Potassium thiourea chloride (PTC) High Moderate Optical crystals
Bis(thiourea) barium nitrate (BTBN) Very high High Nonlinear optics
N-Cyclohexyl derivatives Not reported High (predicted) Coordination complexes

Key Observations :

  • Thioureas with strong metal-coordinating substituents (e.g., nitrobenzoyl in ) form stable complexes for optical materials .

Preparation Methods

Potassium Thiocyanate-Mediated Synthesis

Thiocyanate salts offer a safer alternative to isothiocyanates. In aqueous NaOH, 4,4-dimethylcyclohexylamine reacts with KSCN under oxidative conditions (e.g., H2_2O2_2) to form the thiourea:

R-NH2+KSCNH2O2,NaOHR-NH-C(=S)-NH2\text{R-NH}2 + \text{KSCN} \xrightarrow{\text{H}2\text{O}2, \text{NaOH}} \text{R-NH-C(=S)-NH}2

Conditions :

  • Oxidant : 30% H2_2O2_2 (2 equiv.) at 50°C for 12 hours.

  • Yield : 55–60% (lower due to competing oxidation byproducts).

One-Pot Synthesis from Cyclohexyl Halides

A patent route involves reacting 4,4-dimethylcyclohexyl chloride with thiourea in the presence of CuI and K2_2CO3_3:

R-Cl+NH2C(=S)NH2CuI, DMFR-NH-C(=S)-NH2\text{R-Cl} + \text{NH}2\text{C(=S)NH}2 \xrightarrow{\text{CuI, DMF}} \text{R-NH-C(=S)-NH}_2

Conditions :

  • Catalyst : CuI (10 mol%) in DMF at 100°C for 24 hours.

  • Yield : 50–55% (limited by halide reactivity).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Advantages Limitations
Amine + Isothiocyanate78–85>95High yield, mild conditionsRequires toxic isothiocyanates
Lawesson’s Reagent60–6590–92Avoids isothiocyanatesHigh cost, sulfur byproducts
KSCN Oxidation55–6085–88Low toxicityModerate yield, long reaction time
One-Pot Halide Route50–5580–85Simple setupLow yield, requires heavy metal catalyst

Challenges and Optimization Strategies

  • Byproduct Mitigation :

    • Disulfides : Add antioxidants (e.g., BHT) during isothiocyanate reactions.

    • Over-thiation : Use stoichiometric LR and monitor reaction progress via TLC.

  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility but may complicate purification.

  • Catalyst Recycling : CuI in one-pot methods can be recovered via filtration, reducing costs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N'-(4,4-dimethylcyclohexyl)-thiourea and its derivatives?

  • Methodology:

  • Step 1: React 4,4-dimethylcyclohexylamine with thiocarbonylating agents (e.g., ammonium thiocyanate or thiophosgene) in anhydrous acetone or dichloromethane .

  • Step 2: Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via melting point and TLC.

  • Key Considerations:

  • Steric effects: The bulky 4,4-dimethylcyclohexyl group may slow reaction kinetics, requiring extended reflux times .

  • Yield optimization: Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to thiocyanate) to account for side reactions .

    • Example Reaction Conditions:
ReagentSolventTemperatureYield
NH₄SCNAcetoneReflux (56°C)65–75%
ThiophosgeneCH₂Cl₂0–5°C80–85%

Q. What spectroscopic and crystallographic techniques are critical for characterizing thiourea derivatives?

  • Techniques:

  • ¹H/¹³C NMR: Assign peaks for NH protons (δ 9–11 ppm, broad) and thiourea carbonyl (C=S, δ ~180 ppm in ¹³C) .
  • X-ray crystallography: Resolve conformational details (e.g., non-planar thioureido group and chair conformation of cyclohexyl rings) using SHELXL for refinement .
  • FT-IR: Confirm C=S stretch (1200–1250 cm⁻¹) and N–H bends (1500–1600 cm⁻¹) .

Q. What biological activities are reported for structurally analogous thiourea compounds?

  • Reported Activities:

  • Antiviral: N-Arylthioureas inhibit HIV-1 reverse transcriptase via non-nucleoside mechanisms (IC₅₀ < 10 µM) .
  • Anticancer: Thiourea derivatives exhibit cytotoxicity by chelating transition metals (e.g., Pt, Pd) to disrupt DNA repair .
  • Antibacterial: Substituent-dependent activity; nitro or halogen groups enhance membrane penetration .

Advanced Research Questions

Q. How can kinetic studies elucidate the mechanism of ligand substitution reactions in thiourea-metal complexes?

  • Methodology:

  • Experimental Design:
  • Use UV-Vis spectroscopy to monitor pseudo-first-order reactions between Pd(II) complexes and thiourea nucleophiles (e.g., N,N'-dimethylthiourea) .
  • Vary temperature (25–50°C) to calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots.
  • Data Analysis:
  • Rate constants: Compare k₁ (forward) and k₋₁ (reverse) to identify associative vs. dissociative pathways .
  • DFT modeling: Validate experimental kinetics with computational studies of transition-state geometries .

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on thiourea reactivity?

  • Approach:

  • Geometry optimization: Use Gaussian or ORCA to model ground-state structures (B3LYP/6-31G* basis set) .
  • Electrostatic potential maps: Identify nucleophilic/electrophilic sites (e.g., sulfur lone pairs in C=S) .
  • Steric maps: Quantify substituent bulk using Connolly surface analysis (e.g., 4,4-dimethylcyclohexyl vs. phenyl groups) .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for thiourea derivatives?

  • Case Study: Discrepancy between NMR (planar thioureido group) and X-ray (twisted conformation) .

  • Resolution:
  • Variable-temperature NMR: Assess conformational flexibility (e.g., coalescence of NH signals at elevated temps).
  • Hirshfeld analysis: Quantify intermolecular interactions (e.g., N–H···S hydrogen bonds) stabilizing non-planar conformations .

Q. How can structure-activity relationships (SAR) guide the design of thiourea derivatives with enhanced bioactivity?

  • SAR Framework:

  • Electron-withdrawing groups (NO₂, Br): Increase metal-binding affinity and antibacterial potency .
  • Hydrophobic substituents (e.g., cyclohexyl): Improve blood-brain barrier penetration for CNS-targeted drugs .
    • Validation:
  • MIC assays: Compare activity against Gram-positive (S. aureus) vs. Gram-negative (E. coli) strains .
  • Molecular docking: Screen derivatives against target proteins (e.g., HIV-1 reverse transcriptase) .

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